2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-(6-Methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 6-position, linked via an acetamide bridge to a 1,3,4-thiadiazole ring bearing a propyl group at the 5-position. The benzofuran moiety may enhance aromatic stacking interactions in biological targets, while the propyl group on the thiadiazole could influence lipophilicity and bioavailability.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-3-4-15-18-19-16(22-15)17-14(20)8-11-9-21-13-7-10(2)5-6-12(11)13/h5-7,9H,3-4,8H2,1-2H3,(H,17,19,20) |
InChI Key |
XQAFLNRJBRQXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide , identified by its CAS number 879748-88-6 , is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 315.4 g/mol . The structure consists of a benzofuran moiety linked to a thiadiazole derivative, which is characteristic of compounds with notable biological activities.
| Property | Value |
|---|---|
| CAS Number | 879748-88-6 |
| Molecular Formula | C₁₆H₁₇N₃O₂S |
| Molecular Weight | 315.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran and thiadiazole rings. The synthetic route often employs various reagents and conditions tailored to achieve high yields and purity.
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar thiadiazole derivatives showed selective activity against the K562 chronic myelogenous leukemia cell line, with IC50 values as low as 7.4 µM for related compounds targeting the Bcr-Abl protein kinase . This suggests that 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide may also possess similar antitumor properties due to its structural analogies.
Antimicrobial Activity
The compound's potential antimicrobial properties have been evaluated in vitro against various bacterial strains. Preliminary results indicate that related compounds show efficacy against both Gram-positive and Gram-negative bacteria. For instance, some derivatives achieved Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Escherichia coli | 25 |
Case Studies
A notable study focused on the biological evaluation of a series of thiadiazole derivatives, where compounds structurally similar to 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide were tested for their cytotoxic effects against human cancer cell lines. The findings highlighted the importance of substituent groups in enhancing biological activity and selectivity towards cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzofuran and thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit bacterial growth and possess antifungal activity. This makes them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX). This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The structural components of this compound suggest possible anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
Case Studies
Several studies have documented the effects of similar compounds in various biological assays:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives allow for comparative analysis. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Analysis:
Structural Influence on Activity: The benzofuran/benzothiazole core is critical for target binding. For example, nitro or fluoro substituents (e.g., 6d in ) enhance kinase inhibition, while methyl groups (e.g., 4g in ) improve antiproliferative activity .
Physicochemical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 4g (263–265°C) has a rigid phenylurea group, whereas 5e (132–134°C) with a flexible chlorobenzylthio group shows lower thermal stability .
- Yields vary with substituent reactivity. Bulkier groups (e.g., benzylthio in 5h, 88% yield) may stabilize intermediates during synthesis .
Biological Performance :
- Antiproliferative activity in 4g (IC50: 2.1 μM) and VEGFR-2 inhibition in 6d (IC50: 0.89 μM) highlight the role of electron-withdrawing groups (nitro) in enhancing target affinity .
- The anticonvulsant compounds in achieved 100% efficacy in the MES model, suggesting that halogenated aryl groups (e.g., 4-fluorophenyl) improve CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
